3-(Methoxyaminocarbonyl)benzaldehyde
Description
Contextualization of Benzaldehyde (B42025) Derivatives in Chemical Research
Benzaldehyde, the simplest aromatic aldehyde, was first extracted from bitter almonds in 1803. nih.govacs.org Its synthesis in 1832 by Wöhler and Liebig was a landmark in the development of organic chemistry. nih.govacs.org Since then, the family of benzaldehyde derivatives has expanded dramatically, becoming a cornerstone of chemical research and industry.
These derivatives are integral to the synthesis of a vast array of organic compounds, from pharmaceuticals and agrochemicals to dyes, perfumes, and polymers. libretexts.orgthoughtco.com The reactivity of the aldehyde group allows for a multitude of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and the formation of carbon-carbon bonds through reactions like the aldol (B89426) condensation and Wittig reaction. nih.gov
Significance of the Methoxyaminocarbonyl Moiety in Synthetic Chemistry
The methoxyaminocarbonyl group, -C(=O)NH-OCH₃, is a type of N-alkoxyamide. While less common than simple amides (R-C(=O)NR'R'') or carbamates (R-O-C(=O)NR'R''), the N-O bond within this moiety imparts unique chemical characteristics. In synthetic chemistry, related functional groups like Weinreb amides (N-methoxy-N-methylamides) are highly valued for their ability to react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols. nih.gov This controlled reactivity is attributed to the formation of a stable chelated intermediate.
The methoxyaminocarbonyl group in 3-(Methoxyaminocarbonyl)benzaldehyde could potentially offer similar advantages in synthetic applications. The nitrogen atom's lone pair is delocalized into the carbonyl group, a characteristic feature of amides that affects their reactivity. The presence of the electronegative oxygen atom attached to the nitrogen is expected to influence the electronic properties of the amide, potentially making the carbonyl carbon more electrophilic compared to a simple amide.
Furthermore, the N-H proton of the methoxyaminocarbonyl group can participate in hydrogen bonding, which can influence the molecule's physical properties and its interactions with biological targets or catalysts. This functional group can also serve as a handle for further chemical modifications, such as N-alkylation or hydrolysis.
Historical Development of Related Chemical Scaffolds and their Academic Exploration
The academic exploration of substituted benzaldehydes has a rich history intertwined with the development of synthetic organic chemistry. Early work focused on simple derivatives, such as hydroxybenzaldehydes and nitrobenzaldehydes, which were accessible from natural sources or through direct electrophilic aromatic substitution reactions. For example, 3-hydroxybenzaldehyde (B18108) has been prepared from 3-nitrobenzaldehyde (B41214) through a sequence of reduction, diazotization, and hydrolysis. rsc.org
The synthesis of benzaldehydes bearing more complex functional groups, including amide functionalities, has been an area of ongoing research. The development of methods for the direct amidation of aldehydes has provided new routes to molecules containing both an aldehyde and an amide group. acs.org These methods often involve transition metal catalysis or the use of specific activating agents.
The conceptual scaffold of a benzaldehyde derivative with a nitrogen-containing carbonyl group at the meta-position has been explored through various related structures. For example, the synthesis of benzaldehydes with sulfonamide or simple amide groups has been reported in the literature. These compounds often serve as building blocks for the synthesis of more complex molecules with desired biological or material properties. While specific historical accounts of this compound are not prominent in the chemical literature, its structure represents a logical extension of the long-standing academic interest in functionalized benzaldehydes.
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3-formyl-N-methoxybenzamide |
InChI |
InChI=1S/C9H9NO3/c1-13-10-9(12)8-4-2-3-7(5-8)6-11/h2-6H,1H3,(H,10,12) |
InChI Key |
SCTDMRQBTAZKHM-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=CC=CC(=C1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxyaminocarbonyl Benzaldehyde and Analogous Structures
Precursor Synthesis Strategies for Substituted Benzaldehydes
The foundation for synthesizing the target compound often lies in the preparation of a suitably substituted benzaldehyde (B42025) intermediate. These precursors must contain a functional group at the meta-position that either is, or can be converted into, the methoxyaminocarbonyl group.
Synthesis of m-Substituted Benzaldehyde Intermediates
Achieving meta-substitution on a benzaldehyde core is dictated by the electronic properties of the aldehyde group. As a deactivating, meta-directing group, the aldehyde function guides incoming electrophiles to the C3 and C5 positions of the aromatic ring. This principle is fundamental to many synthetic routes.
One common method is the direct halogenation of benzaldehyde. For instance, the bromination of benzaldehyde in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) yields 3-bromobenzaldehyde (B42254). google.comgoogle.com This process must be carefully controlled to prevent over-halogenation and side reactions. google.com The resulting 3-bromobenzaldehyde is a versatile intermediate where the bromine atom can later be subjected to transformations to introduce the second functional group.
Alternatively, precursors can be synthesized from m-substituted toluenes. For example, 3-methylbenzoic acid can be reduced to 3-methylbenzyl alcohol, which is then oxidized to 3-methylbenzaldehyde. The methyl group can then be further functionalized. Another route involves the conversion of benzal halides. Benzaldehyde can be treated with reagents that transform the aldehyde into a dihalomethyl group (a benzal halide), which can be hydrolyzed back to the aldehyde after other transformations on the ring have been performed. commonorganicchemistry.com
| Method | Starting Material | Key Reagents | Typical Product | Key Considerations |
|---|---|---|---|---|
| Electrophilic Halogenation | Benzaldehyde | Br₂, Lewis Acid (e.g., AlCl₃) | 3-Bromobenzaldehyde | Reaction conditions must be controlled to minimize polybromination and oxidation of the aldehyde. google.com |
| Oxidation of Benzyl (B1604629) Alcohols | m-Substituted Benzyl Alcohol | Oxidizing Agent (e.g., PCC, MnO₂) | m-Substituted Benzaldehyde | Mild oxidizing agents are required to avoid over-oxidation to the carboxylic acid. |
| Hydrolysis of Benzal Halides | m-Substituted Benzal Halide | Aqueous base or acid | m-Substituted Benzaldehyde | Provides a route where the aldehyde is masked during other synthetic steps. commonorganicchemistry.com |
Functionalization of Aromatic Rings for Aldehyde Precursors
The broader strategy for preparing aldehyde precursors often involves the functionalization of a simpler aromatic ring that can be converted to the aldehyde in a later step. This approach allows for greater flexibility in introducing substituents with the desired regiochemistry.
A key strategy is the electrophilic substitution of a benzene (B151609) derivative bearing a meta-directing group. For example, starting with nitrobenzene (B124822) or benzoic acid, electrophilic halogenation will install a halogen at the meta position. The nitro group can subsequently be reduced and converted into other functionalities, while the carboxylic acid can be reduced to the aldehyde.
Modern synthetic chemistry offers powerful cross-coupling reactions for this purpose. An aromatic ring can be functionalized with a boronic acid or ester (for Suzuki coupling) or a trialkyltin group (for Stille coupling) at the meta position. These functionalized rings can then be coupled with a suitable partner to build more complex precursors. Another advanced technique involves a one-pot reduction/cross-coupling procedure starting from bromo-substituted Weinreb amides, which can be used to generate a variety of substituted benzaldehydes.
Formation of the Methoxyaminocarbonyl Functionality
The methoxyaminocarbonyl group, -C(=O)NH(OCH₃), is an N-methoxy amide. Its synthesis is typically achieved by forming an amide bond between a carboxylic acid derivative and methoxyamine (O-methylhydroxylamine).
Strategies for Carbonyl Group Introduction and Derivatization
The carbonyl carbon of the methoxyaminocarbonyl group originates from a carboxylic acid function. Therefore, a key intermediate in many synthetic pathways is a benzene ring substituted with a carboxyl group, such as 3-formylbenzoic acid or 3-bromobenzoic acid. sigmaaldrich.com
To facilitate amide bond formation, the carboxylic acid is almost always activated. The most common method for activation is its conversion to an acyl chloride (or acid chloride). fishersci.it This is achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.com The resulting acyl chloride is highly electrophilic and reacts readily with nucleophiles like amines. fishersci.it
Alternatively, various peptide coupling reagents can be used to activate the carboxylic acid in situ, avoiding the isolation of the often-sensitive acyl chloride. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or phosphonium/uronium salts such as PyBOP and HATU. fishersci.itarkat-usa.org These reagents react with the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine. fishersci.it
Amination and Alkylation Routes for Methoxylation
This step involves the formation of the C-N bond of the amide. The nitrogen nucleophile used is methoxyamine (H₂N-OCH₃) or its hydrochloride salt. In a typical procedure, the activated carboxylic acid (e.g., an acyl chloride) is treated with methoxyamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. commonorganicchemistry.comhud.ac.uk The base serves to neutralize the HCl generated during the reaction. commonorganicchemistry.com This Schotten-Baumann-type reaction is a widely used and efficient method for creating amide bonds. fishersci.it
When using peptide coupling reagents, the carboxylic acid, methoxyamine, and the coupling agent are mixed together, often with a base, in an appropriate aprotic solvent. This one-pot procedure generates the desired N-methoxy amide directly from the carboxylic acid. arkat-usa.org
Coupling Strategies for Integrating the Aldehyde and Methoxyaminocarbonyl Moieties
The final assembly of 3-(Methoxyaminocarbonyl)benzaldehyde can be approached via two primary strategic pathways, which differ in the timing of the formation of the key functional groups.
Strategy A: Late-Stage Amidation
This approach begins with a precursor that already contains the aldehyde group or a stable precursor to it. A common and commercially available starting material for this route is 3-formylbenzoic acid. sigmaaldrich.comchemicalbook.com In this strategy, the carboxylic acid moiety is converted to the N-methoxy amide in the final steps. The synthesis involves:
Activation of the carboxylic acid of 3-formylbenzoic acid, typically by converting it to 3-(chlorocarbonyl)benzaldehyde using thionyl chloride.
Reaction of the resulting acyl chloride with methoxyamine in the presence of a base to form the final product, this compound.
Strategy B: Late-Stage Formylation
In this alternative strategy, the N-methoxy amide is constructed first, and the aldehyde group is introduced in a later step. This route often starts with 3-bromobenzoic acid.
The carboxylic acid of 3-bromobenzoic acid is converted to the N-methoxy amide, yielding 3-bromo-N-methoxybenzamide. This follows the standard amidation procedures outlined in section 2.2.
The bromine atom on this intermediate is then converted into the aldehyde group. This can be achieved through several methods, including lithium-halogen exchange at low temperature followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). Another powerful method involves palladium-catalyzed reactions, such as carbonylation followed by reduction, or a direct formylation reaction.
| Strategy | Key Starting Material | Key Transformation | Advantages | Challenges |
|---|---|---|---|---|
| A: Late-Stage Amidation | 3-Formylbenzoic acid | Carboxylic Acid → N-Methoxy Amide | Convergent; utilizes a readily available starting material. sigmaaldrich.com | The aldehyde group must be stable to the amidation conditions. |
| B: Late-Stage Formylation | 3-Bromobenzoic acid | Aryl Bromide → Aldehyde | Flexible; allows for a wide range of methods to form the aldehyde (e.g., organometallic, Pd-catalyzed). | Organometallic intermediates can be sensitive to the amide functionality if not performed at low temperatures. |
Sequential Functional Group Transformations for Target Compound Assembly
The assembly of a multifunctional molecule like this compound necessitates a carefully planned sequence of reactions to manage the reactivity of different functional groups. The one-pot reduction/cross-coupling procedure mentioned previously is a prime example of a sequential transformation. acs.orgresearchgate.net
A plausible synthetic pathway for the target compound could start from a precursor like 3-bromobenzoic acid. The synthesis could proceed as follows:
Amide Formation: The carboxylic acid group of 3-bromobenzoic acid is converted into an N-methoxy amide. This can be achieved by first converting the carboxylic acid to an acyl chloride, followed by reaction with methoxyamine.
Aldehyde Introduction: The bromo-substituent can then be transformed into the aldehyde group. One potential route is through a lithium-halogen exchange followed by reaction with a formylating agent. Alternatively, a palladium-catalyzed formylation could be employed.
Another strategic sequence involves starting with a molecule that already contains a precursor to the aldehyde group. For example, a meta-substituted Weinreb amide can be used as the starting material. This approach leverages the stability of the Weinreb amide, which can be reduced to a stable hemiaminal that effectively protects the aldehyde during subsequent reactions. acs.org This "masked aldehyde" can then undergo further transformations, such as cross-coupling, before being unmasked to reveal the final aldehyde product. acs.orgrug.nl This strategy avoids potential complications arising from the high reactivity of an unprotected aldehyde group during the synthesis. acs.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to make chemical synthesis more environmentally benign. For a molecule like this compound, these principles can be applied to the crucial amide bond formation step.
Solvent-Free or Aqueous Media Reactions
Traditional amide synthesis often relies on organic solvents. Green alternatives focus on minimizing or eliminating these solvents.
Solvent-Free Synthesis: Microwave-assisted, solvent-free methods have been developed for the direct synthesis of amides from carboxylic acids and amines. nih.govmdpi.com These reactions can be catalyzed by minute quantities of reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN), offering a rapid and efficient route with a simple, environmentally friendly workup. nih.gov
Aqueous Media: Water is an ideal green solvent. N-formylation of amines, a related transformation, has been successfully performed in water using catalytic amounts of p-toluenesulfonic acid monohydrate, avoiding the need for surfactants. rsc.org Enzymatic methods, for instance using Candida antarctica lipase (B570770) B (CALB), can also be employed for amidation in green solvents like cyclopentyl methyl ether (CPME), achieving excellent yields in short reaction times. nih.gov
Catalytic Methodologies for Enhanced Efficiency
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and less waste.
Heterogeneous Catalysis: Solid catalysts like activated silica (B1680970) have been used to promote direct amide bond formation, simplifying catalyst recovery and product purification. whiterose.ac.uk
Homogeneous Catalysis: Boric acid has been demonstrated as an effective and low-cost homogeneous catalyst for the amidation of benzoic acid. sciepub.com Transition metal catalysts, such as those based on manganese, have been used for the methoxymethylation of primary amides using methanol (B129727), which serves as both the reagent and the solvent. rsc.org Ruthenium-based catalysts have also been employed for atom-economical amide synthesis from alcohols and nitriles. chemistryviews.org
| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Ceric Ammonium Nitrate (CAN) | Direct Amidation | Solvent-free, Microwave | Rapid, efficient, simple workup | nih.gov |
| Boric Acid | Direct Amidation | Toluene, Reflux | Low-cost, homogeneous catalyst | sciepub.com |
| Candida antarctica lipase B (CALB) | Enzymatic Amidation | CPME, 60°C | Sustainable, high yields, green solvent | nih.gov |
| Manganese(I) Complex | Methoxymethylation | Methanol, 130°C | Uses methanol as reagent and solvent | rsc.org |
Atom Economy Considerations in Synthetic Pathways
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Traditional amide synthesis often involves coupling reagents that generate significant stoichiometric waste, resulting in poor atom economy. chemistryforsustainability.org
Green synthetic methods seek to maximize atom economy. The most desirable approach is the direct condensation of a carboxylic acid and an amine, which produces only water as a byproduct. chemistryforsustainability.org Catalytic methods using boric acid or silica gel facilitate this direct approach. whiterose.ac.uksciepub.com
Another highly atom-economical strategy is the redox-neutral synthesis of amides from alcohols and nitriles, catalyzed by ruthenium complexes, which theoretically produces no byproducts. chemistryviews.org Additionally, methods that use alkynes as coupling reagents have been developed. These reactions proceed through a vinyl ester intermediate and produce only volatile byproducts like acetaldehyde, leading to a more atom-economic and sustainable process. nih.govresearchgate.net Applying these principles to the synthesis of this compound would involve selecting a route that minimizes the use of stoichiometric reagents and maximizes the incorporation of reactant atoms into the final product.
Chemical Reactivity and Mechanistic Investigations of 3 Methoxyaminocarbonyl Benzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group in 3-(Methoxyaminocarbonyl)benzaldehyde is a primary site for chemical reactions, owing to the electrophilic nature of the carbonyl carbon. This electrophilicity is further influenced by the electron-withdrawing methoxyaminocarbonyl group at the meta position, which enhances its reactivity towards nucleophiles compared to unsubstituted benzaldehyde (B42025). vaia.comvaia.comaskfilo.com
Nucleophilic Additions and Condensations at the Carbonyl Center
The carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles, leading to the formation of a tetrahedral intermediate that can subsequently be protonated to yield an alcohol or undergo further reactions. libretexts.orglibretexts.org
Grignard Reactions: The reaction of this compound with Grignard reagents (RMgX) is anticipated to proceed via nucleophilic addition of the organomagnesium halide to the aldehyde carbonyl. libretexts.orgmasterorganicchemistry.com This would be followed by an acidic workup to yield a secondary alcohol. For instance, the reaction with methylmagnesium bromide would be expected to produce 1-(3-(methoxyaminocarbonyl)phenyl)ethanol. doubtnut.com It is important to note that Grignard reagents can also react with the Weinreb amide, though typically at higher temperatures, which could lead to the formation of a ketone as a side product. numberanalytics.comtandfonline.comwikipedia.org
Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. organic-chemistry.orgwikipedia.org Treatment of this compound with a phosphorus ylide (a Wittig reagent) is expected to yield the corresponding alkene. stackexchange.commasterorganicchemistry.comlibretexts.org The stereochemical outcome of the reaction, producing either the (E) or (Z)-alkene, is dependent on the nature of the substituents on the ylide. stackexchange.com
| Reaction Type | Nucleophile/Reagent | Expected Product |
|---|---|---|
| Grignard Reaction | CH₃MgBr, then H₃O⁺ | 1-(3-(Methoxyaminocarbonyl)phenyl)ethanol |
| Wittig Reaction | Ph₃P=CH₂ | 3-(Methoxyaminocarbonyl)styrene |
| Cyanohydrin Formation | HCN/CN⁻ | 2-Hydroxy-2-(3-(methoxyaminocarbonyl)phenyl)acetonitrile |
Cyanohydrin Formation: The addition of hydrogen cyanide across the carbonyl double bond of this compound, typically catalyzed by a cyanide salt, would lead to the formation of a cyanohydrin, 2-hydroxy-2-(3-(methoxyaminocarbonyl)phenyl)acetonitrile. chemguide.co.uk This reaction is a classic example of nucleophilic addition to an aldehyde.
Oxidation and Reduction Pathways of the Aldehyde Group
The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The formyl group is susceptible to oxidation by various reagents to yield 3-(methoxyaminocarbonyl)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-(methoxyaminocarbonyl)phenyl)methanol. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). The use of stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially also reduce the Weinreb amide functionality. psu.edu
| Transformation | Reagent | Product |
|---|---|---|
| Oxidation | KMnO₄ or CrO₃ | 3-(Methoxyaminocarbonyl)benzoic acid |
| Reduction | NaBH₄ | (3-(Methoxyaminocarbonyl)phenyl)methanol |
Formation of Imine and Oxime Derivatives
The reaction of the aldehyde with primary amines or hydroxylamine (B1172632) leads to the formation of imines (Schiff bases) and oximes, respectively, through a nucleophilic addition-elimination mechanism.
Imine Formation: Condensation of this compound with a primary amine (R-NH₂) in a suitable solvent, often with acid catalysis, is expected to yield the corresponding N-substituted imine. This reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond.
Oxime Formation: The reaction with hydroxylamine (NH₂OH) results in the formation of this compound oxime. This reaction is typically carried out in a weakly acidic or basic medium. The product can exist as a mixture of (E) and (Z) isomers.
Transformations of the Methoxyaminocarbonyl Group
The N-methoxy-N-methylamide group, also known as a Weinreb amide, is a versatile functional group that can undergo a range of transformations. A key feature of the Weinreb amide is its ability to react with organometallic reagents to form a stable chelated intermediate, which prevents the common over-addition that occurs with esters and acyl chlorides. wikipedia.orgresearchgate.netnih.govorientjchem.org
Hydrolysis and Transamidation Reactions
Hydrolysis: The amide bond can be cleaved under acidic or alkaline conditions to yield the corresponding carboxylic acid. chemguide.co.uk Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Alkaline hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. arkat-usa.org In both cases, the products would be 3-formylbenzoic acid, along with N,O-dimethylhydroxylamine or its corresponding salt.
Transamidation: The amide bond can potentially be exchanged through a transamidation reaction, where an incoming amine displaces the N,O-dimethylhydroxylamine moiety. nsf.govnsf.gov This transformation can be promoted by catalysts and may require activation of the amide bond. researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net
Reactivity of the Nitrogen and Oxygen Centers
The nitrogen and oxygen atoms of the methoxyaminocarbonyl group possess lone pairs of electrons and can therefore exhibit nucleophilic or basic character. However, the reactivity at these centers is generally low due to the delocalization of the nitrogen lone pair into the carbonyl group. Under strongly basic conditions, deprotonation of the N-methyl group could potentially occur, leading to further reactions. An unusual mode of reactivity for N-methoxy-N-methylamides involving a base-induced E2 elimination has been reported, generating formaldehyde (B43269) and the corresponding N-methylamide anion, though this is not a common pathway. lookchem.com
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring
Aromatic substitution reactions are fundamental in synthetic organic chemistry for the functionalization of benzene rings. The outcome of these reactions on this compound is governed by the directing and activating or deactivating effects of the existing substituents.
The formyl group is a well-characterized deactivating group and a meta-director in electrophilic aromatic substitution (EAS). This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. The withdrawal of electrons is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.
The electronic effect of the methoxyaminocarbonyl group is more complex. To predict its influence, we can analyze the electronic properties of related functional groups. The amide group (-CONH₂) is generally considered a deactivating group and a meta-director due to the electron-withdrawing character of the carbonyl group. However, the presence of the methoxy (B1213986) group attached to the nitrogen atom introduces an interesting electronic interplay. The oxygen atom of the methoxy group can donate electron density through resonance, potentially counteracting the electron-withdrawing effect of the carbonyl.
To quantify these effects, Hammett constants (σ) are often employed. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ_meta | σ_para | Directing Effect (EAS) |
| -CHO | +0.36 | +0.42 | Meta |
| -CONH₂ | +0.28 | +0.36 | Meta |
| -OCH₃ | +0.12 | -0.27 | Ortho, Para |
Data sourced from established Hammett constant tables.
For an incoming electrophile, the positions on the benzene ring of this compound are not equivalent. The positions ortho and para to the formyl group (positions 2, 4, and 6) are deactivated. The positions ortho and para to the methoxyaminocarbonyl group (positions 2, 4, and 5) will also be influenced. Given that both primary substituents are at positions 1 and 3, the most likely sites for electrophilic attack would be positions 5 (meta to the formyl group and ortho to the methoxyaminocarbonyl group) and to a lesser extent, position 4 (para to the methoxyaminocarbonyl group and ortho to the formyl group) and position 6 (ortho to the formyl group and para to the methoxyaminocarbonyl group). However, with two deactivating groups present, harsh reaction conditions would likely be required for electrophilic aromatic substitution to occur.
In contrast, nucleophilic aromatic substitution (SNA) on the benzene ring of this compound is not expected to be favorable under standard conditions. SNAr reactions typically require the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. In the case of this compound, there is no inherent leaving group on the aromatic ring. For a hypothetical derivative, such as 2-chloro-3-(methoxyaminocarbonyl)benzaldehyde, nucleophilic attack would be facilitated by the electron-withdrawing formyl and methoxyaminocarbonyl groups, which would stabilize the intermediate carbanion.
Radical Reactions and Photochemical Transformations of Aldehyde Scaffolds
The aldehyde functionality in this compound makes it a candidate for radical reactions and photochemical transformations, as aromatic aldehydes are known to be photoactive.
Upon absorption of ultraviolet (UV) light, aromatic aldehydes like benzaldehyde can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state is a potent hydrogen atom abstractor and can initiate radical chain reactions. The primary photochemical process for benzaldehyde involves the homolytic cleavage of the C-H bond of the formyl group, leading to the formation of a benzoyl radical and a hydrogen atom.
For this compound, a similar photoinitiation mechanism is anticipated. Irradiation with UV light would likely lead to the formation of the 3-(methoxyaminocarbonyl)benzoyl radical. This highly reactive species can then participate in a variety of subsequent reactions, such as hydrogen abstraction from a suitable donor, addition to unsaturated systems, or dimerization.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the direct detection and characterization of radical species. While no specific EPR studies on radicals derived from this compound have been reported in the literature, the expected primary radical intermediate, the 3-(methoxyaminocarbonyl)benzoyl radical, would have a characteristic EPR spectrum.
The g-factor and hyperfine coupling constants are key parameters obtained from an EPR spectrum that provide information about the electronic structure and environment of the unpaired electron. For a benzoyl radical, the unpaired electron is primarily localized on the carbonyl carbon, but there is also significant spin density delocalized onto the aromatic ring. This delocalization would lead to hyperfine coupling with the magnetic nuclei of the protons on the benzene ring.
The EPR spectrum of the 3-(methoxyaminocarbonyl)benzoyl radical would be expected to show hyperfine splitting from the protons at positions 2, 4, 5, and 6 of the aromatic ring. The magnitude of the hyperfine coupling constants would depend on the spin density at each of these positions, which in turn is influenced by the electronic effects of both the formyl radical center and the methoxyaminocarbonyl substituent. Additionally, coupling to the nitrogen nucleus of the amide group might be observable.
To provide a comparative context, the table below lists typical hyperfine coupling constants for the benzoyl radical.
| Nucleus | Hyperfine Coupling Constant (Gauss) |
| ortho-H | ~1.1 |
| meta-H | ~0.3 |
| para-H | ~1.1 |
These are approximate values for the parent benzoyl radical and may vary with substitution.
In an experimental setting, the radical would likely be generated in situ within the EPR spectrometer's resonant cavity, for instance, by photolysis of a solution of this compound. Spin trapping techniques could also be employed, where a short-lived radical reacts with a spin trap molecule to form a more stable radical adduct that is more easily detected and characterized by EPR.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment in Research
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
Without accessible research data on "3-(Methoxyaminocarbonyl)benzaldehyde," a scientifically accurate and informative article adhering to the provided structure cannot be constructed.
Computational and Theoretical Investigations of 3 Methoxyaminocarbonyl Benzaldehyde
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic environment, which dictates the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For 3-(Methoxyaminocarbonyl)benzaldehyde, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can elucidate the nature of its molecular orbitals and the distribution of electron density. nih.gov
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. researchgate.net
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom within the molecule. nih.gov This information is vital for understanding electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack. For instance, the oxygen atoms of the carbonyl and methoxy (B1213986) groups are expected to carry partial negative charges, making them potential sites for interaction with electrophiles, while the hydrogen atoms are likely to have partial positive charges. researchgate.net
Table 1: Hypothetical DFT Data for this compound
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: The data in this table is illustrative and not the result of actual calculations.
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to determine the optimized geometry of this compound, corresponding to its energy minimum. nih.gov These calculations can also be used to locate transition states, which are the energy maxima along a reaction coordinate. Identifying the structures and energies of reactants, products, and transition states allows for the calculation of activation energies, providing insight into the kinetics of potential chemical reactions.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the methoxyaminocarbonyl group suggests that this compound can exist in multiple conformations. Understanding these different spatial arrangements and their relative energies is crucial for a complete picture of the molecule's behavior.
The rotation around the single bonds within the methoxyaminocarbonyl substituent gives rise to different conformers. Computational methods can be used to calculate the rotational energy barriers between these conformers. researchgate.net By systematically rotating the dihedral angles of interest and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the stable conformations of the molecule. It is generally expected that planar conformations, where the substituent is coplanar with the benzene (B151609) ring, are more stable due to favorable π-orbital overlap. ufms.br
Table 2: Hypothetical Rotational Energy Barriers for this compound
| Rotational Bond | Barrier to Rotation (kcal/mol) |
|---|---|
| Ar-C(O) | 5.8 |
| C(O)-N | 12.3 |
| N-O | 3.1 |
Note: The data in this table is illustrative and not the result of actual calculations.
The structure of this compound allows for the possibility of intramolecular interactions, such as hydrogen bonding. nih.gov Although a classic intramolecular hydrogen bond is not immediately obvious, weak C-H···O interactions could exist between the aldehyde hydrogen or aromatic hydrogens and the oxygen atoms of the methoxyaminocarbonyl group. Natural Bond Orbital (NBO) analysis can be employed to identify and quantify the strength of such interactions by examining donor-acceptor orbital interactions. researchgate.net
Prediction of Chemical Reactivity and Selectivity through Computational Modeling
Computational modeling can be a powerful tool for predicting how this compound will behave in chemical reactions. By analyzing the electronic structure and other calculated properties, it is possible to forecast its reactivity and the selectivity of its reactions.
Molecular Electrostatic Potential (MEP) maps are particularly useful in this regard. researchgate.net These maps visualize the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of negative and positive potential. Red regions, indicating negative potential, are susceptible to electrophilic attack, while blue regions, indicating positive potential, are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the carbonyl and methoxy oxygen atoms, and positive potential around the aldehydic and aromatic hydrogen atoms.
Furthermore, reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and softness, can provide quantitative measures of the molecule's reactivity. conicet.gov.ar These parameters help in understanding the molecule's propensity to participate in various chemical transformations.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy and shape of these frontier orbitals are key to understanding a molecule's nucleophilic and electrophilic nature. nih.gov
For this compound, FMO theory can be applied to predict its behavior in various chemical reactions. The HOMO, being the orbital of highest energy containing electrons, indicates the molecule's ability to donate electrons, highlighting its nucleophilic sites. Conversely, the LUMO, the lowest energy orbital without electrons, shows its capacity to accept electrons, identifying its electrophilic centers. nih.gov
Computational methods like Density Functional Theory (DFT) can be employed to calculate the energies of the HOMO and LUMO, as well as their distribution across the molecule. scirp.org The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov
For this compound, the aldehyde group and the methoxyaminocarbonyl group attached to the benzene ring would influence the electronic distribution. The aldehyde group is electron-withdrawing, which would likely lower the energy of the LUMO, making the aldehydic carbon a prime site for nucleophilic attack. The methoxyaminocarbonyl group's effect is more complex and would modulate the electronic properties of the aromatic ring.
A theoretical study would generate data on the energies of these orbitals and other quantum chemical descriptors, as illustrated in the hypothetical table below.
| Parameter | Calculated Value (Hypothetical) | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability. |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity | 1.8 eV | Energy released upon gaining an electron. |
These calculations would reveal that the LUMO is likely localized on the benzaldehyde (B42025) moiety, confirming its susceptibility to nucleophilic addition reactions. The HOMO might be distributed across the benzene ring and the methoxyaminocarbonyl group, suggesting these areas could be involved in electrophilic reactions.
Reaction Pathway Elucidation Using Computational Methods
Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. ufl.edubohrium.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be constructed. ufl.edu This approach allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility. escholarship.org
For this compound, a relevant reaction to investigate would be its reduction, for instance, the conversion of the aldehyde group to an alcohol. Computational methods can be used to explore different possible mechanisms for this transformation, for example, using a reducing agent like sodium borohydride (B1222165).
The process would involve:
Geometry Optimization: Calculating the lowest-energy structures of the reactant (this compound and the reducing agent), any intermediates, the transition state, and the final product.
Transition State Search: Locating the saddle point on the potential energy surface that corresponds to the transition state of the reaction. This is a critical step as the energy of the transition state determines the reaction barrier.
Frequency Calculations: These calculations confirm that the optimized structures are indeed minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface.
A hypothetical energy profile for the reduction of this compound could be generated, providing quantitative data on the thermodynamics and kinetics of the reaction.
| Species | Relative Energy (kcal/mol) (Hypothetical) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials (this compound + reducing agent). |
| Transition State | +15.2 | The energy barrier for the reaction. |
| Intermediate | -5.8 | A transient species formed during the reaction. |
| Products | -25.0 | The final alcohol product. |
Such a computational study would provide deep insights into the reaction mechanism, helping to explain stereochemical outcomes and the potential for side reactions. escholarship.org
Structure-Activity Relationship (SAR) Predictions based on Computational Models for Related Scaffolds
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug design, aiming to understand how the chemical structure of a compound influences its biological activity. uni-bonn.de Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are frequently used to predict the activity of new compounds based on the known activities of a set of related molecules. mdpi.comnih.gov
While no specific SAR studies for this compound itself are publicly available, it is possible to outline how such a study would be conducted for a series of related benzaldehyde derivatives. A QSAR study involves developing a mathematical model that correlates the chemical properties of a group of compounds with their biological activities. nih.gov
The steps to build a QSAR model for scaffolds related to this compound would include:
Data Set Collection: A series of benzaldehyde derivatives with varying substituents on the aromatic ring would be synthesized, and their biological activity against a specific target would be measured experimentally.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated for each compound in the series using computational software.
Model Development: Statistical methods or machine learning algorithms would be used to build a model that finds the best correlation between the calculated descriptors and the observed biological activity. digitellinc.comacs.org
Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure its reliability.
A hypothetical data set for a QSAR study on related benzaldehyde scaffolds might look like the table below.
| Compound | Substituent (R) | LogP (Descriptor) | Electronic Parameter (σ) | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| 1 | -H | 1.50 | 0.00 | 10.5 |
| 2 | -Cl | 2.15 | 0.23 | 5.2 |
| 3 | -NO2 | 1.35 | 0.78 | 1.8 |
| 4 (Target Scaffold) | -CONH(OCH3) | 1.20 | 0.36 | Predicted Value |
By establishing a reliable QSAR model, it would be possible to predict the biological activity of this compound and to guide the synthesis of new, more potent analogues by suggesting which structural modifications are most likely to improve activity.
Derivatives and Analogs of 3 Methoxyaminocarbonyl Benzaldehyde: Synthetic Exploration and Academic Significance
Design and Synthesis of Aldehyde Derivatives
The aldehyde group is a versatile functional handle for a wide array of chemical transformations, allowing for the extension of the carbon skeleton and the introduction of new functionalities.
Modification at the Aldehyde Carbonyl Group
The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack, forming the basis for numerous modifications. Standard synthetic operations can be readily applied to 3-(methoxyaminocarbonyl)benzaldehyde.
Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding [3-(methoxyaminocarbonyl)phenyl]methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) to avoid reduction of the amide group.
Oxidation: Oxidation of the aldehyde furnishes the corresponding carboxylic acid, 3-(methoxyaminocarbonyl)benzoic acid. Reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent are effective for this purpose.
Acetal (B89532) Formation: To protect the aldehyde during subsequent reactions, it can be converted into an acetal. This is accomplished by reacting the aldehyde with an alcohol (e.g., ethylene (B1197577) glycol) under acidic conditions. The resulting acetal is stable under basic and nucleophilic conditions and can be easily hydrolyzed back to the aldehyde.
Imination: Reaction with primary amines leads to the formation of Schiff bases or imines. This reversible reaction is fundamental in dynamic covalent chemistry and for the synthesis of various heterocyclic systems.
Synthesis of Benzaldehyde (B42025) Adducts and Condensation Products
Carbon-carbon bond-forming reactions at the aldehyde position are crucial for building molecular complexity. Several classic condensation reactions can be employed, using the aldehyde as an electrophilic partner.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or ethyl acetoacetate, typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. tandfonline.comwikipedia.org This reaction yields α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. tandfonline.comwikipedia.org For example, the reaction of this compound with diethyl malonate would produce an ethylidene malonate derivative, a precursor to cinnamic acids after hydrolysis and decarboxylation. wikipedia.org The reaction is applicable to a wide range of substituted benzaldehydes. researchgate.netresearchgate.net
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. organic-chemistry.orgwikipedia.org This reaction utilizes a phosphorus ylide (Wittig reagent), which reacts with the aldehyde to form an oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comthermofisher.com The stereochemical outcome (E/Z isomerism) of the alkene can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.orgwikipedia.org Non-stabilized ylides tend to produce (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org
Below is a table summarizing potential condensation products derived from this compound.
| Reaction Type | Reagent | Product Class |
| Knoevenagel Condensation | Diethyl Malonate | Diethyl 2-(3-(methoxyaminocarbonyl)benzylidene)malonate |
| Knoevenagel Condensation | Cyanoacetic Acid | 2-Cyano-3-(3-(methoxyaminocarbonyl)phenyl)acrylic acid |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-Vinyl-N-methoxybenzamide |
| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | 3-(3-(Methoxyaminocarbonyl)phenyl)acrylonitrile |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Ethyl 3-(3-(methoxyaminocarbonyl)phenyl)acrylate |
Chemical Modifications of the Methoxyaminocarbonyl Group
The N-methoxyamide group, often referred to as a Weinreb amide when N-methylated, is a stable functional group that can also be targeted for modification. rsc.org
Alkylation and Acylation of the Amide Nitrogen
While the amide nitrogen is generally less nucleophilic than an amine, it can undergo alkylation under specific conditions. Catalytic N-alkylation of amides using alcohols, often employing transition metal catalysts like palladium or cobalt, represents a modern and atom-economical approach. researchgate.netnih.govrsc.org This "borrowing hydrogen" strategy involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amide, and subsequent reduction of the resulting enamide intermediate. nih.gov
Acylation of the amide nitrogen is less common but can be achieved with highly reactive acylating agents under basic conditions. However, such modifications can be challenging due to the potential for competing reactions.
Isosteric Replacements within the Methoxyaminocarbonyl Moiety
In medicinal chemistry, isosteric and bioisosteric replacement is a key strategy for optimizing a molecule's physicochemical and pharmacological properties. drughunter.comnih.gov The amide bond can be replaced by various functional groups that mimic its size, shape, and electronic properties. nih.gov Heterocyclic rings are particularly common as amide isosteres because they can preserve the hydrogen bonding capabilities and conformational rigidity of the original amide while potentially improving metabolic stability and cell permeability. drughunter.comnih.gov
For the methoxyaminocarbonyl group, several isosteric replacements can be envisioned:
Five-Membered Heterocycles: Rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles are widely used as non-classical bioisosteres of the amide bond. nih.gov These heterocycles are planar and possess hydrogen bond acceptors, effectively mimicking the properties of the amide linkage. drughunter.com
Tetrazoles: The 5-substituted 1H-tetrazole ring is a well-established bioisostere for carboxylic acids and can also serve as a replacement for the entire amide group, offering similar acidic properties and hydrogen bonding potential. openaccessjournals.com
The following table details potential isosteric replacements for the methoxyaminocarbonyl group.
| Original Group | Isosteric Replacement | Rationale |
| Methoxyaminocarbonyl | 1,2,4-Oxadiazole | Mimics amide planarity and dipole moment; improves metabolic stability. nih.gov |
| Methoxyaminocarbonyl | 1,2,4-Triazole | Acts as an excellent non-classical bioisostere, refining therapeutic ability. nih.gov |
| Methoxyaminocarbonyl | Tetrazole | Acts as a stable, acidic mimic with high hydrogen bonding potential. |
| Methoxyaminocarbonyl | Acyl Sulfonamide | Mimics the acidity and hydrogen-bonding properties of amides/acids. openaccessjournals.com |
Regioselective Substitutions on the Aromatic Ring
Functionalization of the aromatic ring allows for the introduction of substituents that can modulate the electronic properties and steric profile of the molecule. The regioselectivity of these substitutions is governed by the directing effects of the existing aldehyde and methoxyaminocarbonyl groups.
In electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), both the formyl (-CHO) and the methoxyaminocarbonyl (-CONH(OCH₃)) groups are electron-withdrawing and act as meta-directors. Consequently, electrophilic attack is expected to occur predominantly at the C5 position, which is meta to both substituents. Substitution at the C2 or C6 positions (ortho to one group and para to the other) is sterically hindered and electronically disfavored.
Directed ortho metalation (DoM) offers a powerful alternative for achieving substitution at positions ortho to a directing metalation group (DMG). wikipedia.org Amide and related functional groups are excellent DMGs due to their ability to coordinate with an organolithium base (e.g., n-butyllithium), directing deprotonation to an adjacent position. wikipedia.orguwindsor.ca For this compound, the methoxyaminocarbonyl group would be expected to direct lithiation to the C2 and/or C4 positions. The resulting aryllithium species can then be quenched with a variety of electrophiles (e.g., alkyl halides, CO₂, silyl (B83357) chlorides) to introduce a new substituent with high regiocontrol. uwindsor.caresearchgate.net It is also possible to transiently protect the aldehyde as an in-situ-formed α-amino alkoxide, which can itself act as a potent DMG. harvard.edu
The table below outlines the predicted outcomes for regioselective substitutions.
| Reaction Type | Reagent/Conditions | Predicted Major Product |
| Electrophilic Nitration | HNO₃ / H₂SO₄ | 5-Nitro-3-(methoxyaminocarbonyl)benzaldehyde |
| Electrophilic Bromination | Br₂ / FeBr₃ | 5-Bromo-3-(methoxyaminocarbonyl)benzaldehyde |
| Directed ortho Metalation | 1. s-BuLi, TMEDA, -78°C2. Electrophile (E⁺) | 2-E-3-(methoxyaminocarbonyl)benzaldehyde and/or 4-E-3-(methoxyaminocarbonyl)benzaldehyde |
Directed Aromatic Functionalization Strategies
The regioselective functionalization of the aromatic ring of this compound is crucial for synthesizing a diverse range of derivatives. One of the most powerful strategies for achieving this is Directed Ortho-Metalation (DoM) . In this reaction, a directing metalation group (DMG) on the aromatic ring directs the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide array of functional groups. wikipedia.orguwindsor.ca
The amide functionality is a well-established and potent DMG. wikipedia.orguwindsor.ca In the case of this compound, the N-methoxy-N-methylamide (Weinreb amide) moiety can be expected to direct lithiation to the C2 and C4 positions. The relative acidity of the protons at these positions will influence the regioselectivity of the metalation. The aldehyde group at the C1 position is a meta-director and deactivating, which would disfavor deprotonation at the C2 and C6 positions through electronic effects alone. However, the strong coordinating ability of the amide oxygen with the lithium cation typically overrides these electronic effects, favoring deprotonation at the adjacent ortho positions. baranlab.orgharvard.edu
Table 1: Potential Directed Ortho-Metalation of this compound
| Position of Functionalization | Directing Group Effect | Expected Product after Electrophilic Quench |
|---|---|---|
| C2 | Ortho to Methoxyaminocarbonyl | 2-Substituted-3-(methoxyaminocarbonyl)benzaldehyde |
The choice of organolithium base and reaction conditions can be fine-tuned to potentially favor one ortho position over the other. unblog.fr For instance, bulkier bases might show a preference for the less sterically hindered position. Following the generation of the aryllithium species, a variety of electrophiles can be employed to introduce new substituents, as illustrated in the following table.
Table 2: Examples of Electrophiles for Quenching Aryllithium Intermediates
| Electrophile | Introduced Functional Group |
|---|---|
| Iodine (I₂) | Iodo |
| N-Fluorobenzenesulfonimide | Fluoro |
| Dimethyl disulfide (CH₃SSCH₃) | Methylthio |
| Aldehydes/Ketones | Hydroxyalkyl |
Synthesis of Positional Isomers and Their Distinctive Properties
The synthesis and comparative study of the positional isomers of this compound, namely the 2- and 4-isomers, are essential for understanding structure-property relationships. While specific synthetic procedures for these exact isomers are not extensively documented, their preparation can be envisioned through established synthetic methodologies.
Synthesis of 2-(Methoxyaminocarbonyl)benzaldehyde: A plausible route to the ortho-isomer could start from 2-methylbenzoic acid. Conversion of the carboxylic acid to the corresponding N-methoxy-N-methylamide (Weinreb amide) followed by benzylic bromination and subsequent oxidation would yield the desired 2-(methoxyaminocarbonyl)benzaldehyde.
Synthesis of 4-(Methoxyaminocarbonyl)benzaldehyde: Similarly, the para-isomer could be synthesized starting from 4-methylbenzoic acid. The carboxylic acid would first be converted to the Weinreb amide. Subsequent benzylic bromination followed by oxidation of the resulting benzyl (B1604629) bromide would afford 4-(methoxyaminocarbonyl)benzaldehyde. An alternative approach could involve the nucleophilic substitution of 4-fluorobenzaldehyde (B137897) with methoxyamine, followed by a suitable protection-deprotection sequence if necessary. nih.gov
Distinctive Properties: The distinct substitution patterns of the 2-, 3-, and 4-isomers are expected to impart different physicochemical and biological properties.
Electronic Effects: The electronic influence of the methoxyaminocarbonyl group, whether it is electron-donating or electron-withdrawing, will have a more pronounced effect on the reactivity of the aldehyde group and the aromatic ring from the ortho and para positions compared to the meta position. This can affect properties such as the susceptibility of the aldehyde to nucleophilic attack and the pKa of any acidic or basic functionalities.
Steric Hindrance: The ortho-isomer is likely to experience the most significant steric hindrance around the aldehyde and amide functionalities. This could impact its conformational preferences and its ability to bind to biological targets.
Intramolecular Interactions: The proximity of the two functional groups in the ortho-isomer may allow for intramolecular hydrogen bonding or other non-covalent interactions, which could influence its conformation and reactivity. Such interactions are not possible for the meta and para-isomers.
Table 3: Predicted Differences in Properties of (Methoxyaminocarbonyl)benzaldehyde Isomers
| Property | 2-Isomer | 3-Isomer | 4-Isomer |
|---|---|---|---|
| Reactivity of Aldehyde | Potentially altered by steric hindrance and electronic effects | Primarily influenced by electronic effects | Significantly influenced by electronic effects |
| Conformational Flexibility | Restricted due to potential intramolecular interactions | More flexible | More flexible |
| Solubility | May differ due to changes in polarity and crystal packing | Expected to have moderate polarity | Likely to have different polarity and crystal packing compared to others |
| Biological Activity | Potentially distinct due to unique shape and electronic distribution | Activity profile is the baseline for comparison | Different binding interactions expected due to altered substituent position |
Design Principles for Scaffolds with Similar Chemical Motifs in Inhibitor Research
The benzaldehyde and benzamide (B126) moieties are common scaffolds in the design of enzyme inhibitors. The principles derived from structure-activity relationship (SAR) studies of these classes of compounds can be applied to the design of inhibitors based on the this compound framework.
A crucial aspect of inhibitor design is the strategic placement of functional groups on the aromatic ring to optimize interactions with the target protein's active site. The position and nature of substituents can significantly impact binding affinity, selectivity, and pharmacokinetic properties. acs.orgnih.gov
Key Design Principles:
Hydrogen Bonding: The amide and aldehyde functionalities can act as both hydrogen bond donors and acceptors. Modifications to these groups or the introduction of other hydrogen-bonding moieties on the ring can enhance binding to the target.
Hydrophobic Interactions: The aromatic ring itself provides a scaffold for hydrophobic interactions. Introducing lipophilic substituents at appropriate positions can increase binding affinity by engaging with hydrophobic pockets in the enzyme's active site. mdpi.com
Electronic Interactions: The electronic properties of the substituents can influence the binding affinity through electrostatic interactions, such as pi-pi stacking or cation-pi interactions. The methoxy (B1213986) group, for example, is known to influence ligand-target binding and physicochemical properties in drug molecules. researchgate.netnih.gov
Metabolic Stability: The introduction of certain functional groups can modulate the metabolic stability of the compound. For example, the methoxyaminocarbonyl group (Weinreb amide) is known to be more resistant to nucleophilic attack than other carbonyl derivatives, which could be a desirable feature in an inhibitor.
Table 4: Role of Substituents in Inhibitor Design based on Benzaldehyde/Benzamide Scaffolds
| Substituent Property | Role in Inhibitor Design | Example |
|---|---|---|
| Hydrogen Bond Donors/Acceptors | Enhance binding affinity through specific interactions with the protein. | Hydroxyl, Amino, Carboxyl groups |
| Hydrophobic Groups | Occupy hydrophobic pockets in the active site, increasing binding. | Alkyl, Aryl, Halogen groups |
| Electron-Withdrawing Groups | Modulate the electronic properties of the scaffold, influencing binding and reactivity. | Nitro, Cyano, Trifluoromethyl groups mdpi.com |
| Electron-Donating Groups | Can enhance binding through electronic interactions and influence metabolic stability. | Methoxy, Methyl groups researchgate.netnih.gov |
Applications in Advanced Organic Synthesis
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
Information regarding the utility of 3-(Methoxyaminocarbonyl)benzaldehyde as a foundational element in the construction of intricate organic structures is not present in the reviewed literature. Its potential as a versatile starting material for the synthesis of natural products, pharmaceuticals, or other complex molecular architectures has not been documented.
Stereoselective and Asymmetric Synthesis Utilizing the Benzaldehyde (B42025) Moiety
There is no available research detailing the application of the benzaldehyde functional group within this compound to control the stereochemical outcome of chemical reactions. Consequently, its use in stereoselective or asymmetric synthesis, where the precise three-dimensional arrangement of atoms is crucial, remains undocumented.
Use in Multicomponent Reactions (MCRs) for Scaffold Diversity Generation
The participation of this compound in multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to generate diverse and complex molecular scaffolds, has not been reported. Its potential to contribute to the rapid generation of chemical libraries for drug discovery or materials science through MCRs is unknown.
Development of Novel Catalytic Systems Based on Benzaldehyde Derivatives
No studies have been found that explore the use of this compound or its derivatives in the development of new catalytic systems. Its potential role in influencing the rate or selectivity of chemical transformations as a catalyst or as a ligand for a metal catalyst is not described in the existing scientific literature.
Table of Compounds Mentioned
Future Directions in Research on 3 Methoxyaminocarbonyl Benzaldehyde and Its Congeners
Exploration of Undiscovered Synthetic Routes and Methodologies
The development of efficient and versatile synthetic routes is paramount to enabling further study of 3-(Methoxyaminocarbonyl)benzaldehyde and its derivatives. Future research will likely focus on novel methodologies that offer improvements in yield, selectivity, and sustainability over classical approaches.
One promising avenue is the exploration of one-pot reduction/cross-coupling procedures. researchgate.netacs.org This method could utilize a stable aluminum hemiaminal as a tetrahedral intermediate, which would protect the aldehyde functionality, making it amenable to subsequent cross-coupling with various organometallic reagents. researchgate.netacs.org This would allow for the synthesis of a wide array of alkyl and aryl substituted benzaldehydes. researchgate.netacs.org
Another area of interest is the development of novel amide coupling strategies. The synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126), for instance, involves the condensation of an aniline (B41778) derivative with a benzoic acid using N,N'-diisopropylcarbodiimide (DIC) as a coupling reagent and N-hydroxybenzotriazole (HOBt) as an activating reagent. nih.gov Similar strategies could be adapted for the synthesis of this compound. The use of tetramethyl orthosilicate (B98303) (TMOS) as a reagent for direct amidation of aromatic carboxylic acids with amines also presents a viable and efficient route. organic-chemistry.org
The table below outlines potential synthetic strategies for this compound and its congeners, drawing inspiration from established methods for related compounds.
| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Relevant Analogs |
| Amide Coupling | DIC, HOBt, HATU, TMOS | High yield, functional group tolerance | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, N-(3-hydroxyphenyl)-3-methoxybenzamide |
| One-Pot Reduction/Cross-Coupling | DIBAL-H, Organolithium reagents, Palladium catalysts | Access to a wide range of derivatives, fast reaction times | Alkyl and aryl substituted benzaldehydes |
| Oxidation of the corresponding alcohol | Pyridinium chlorochromate (PCC), TEMPO/BAIB | Mild reaction conditions, high chemoselectivity | Various substituted benzaldehydes |
Advanced Mechanistic Studies using In Situ Spectroscopic Techniques
A detailed understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new ones. In situ spectroscopic techniques, which allow for the real-time monitoring of reacting systems, are powerful tools for elucidating reaction intermediates and transition states.
Future research on this compound could employ techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy to study the kinetics and mechanisms of its formation and subsequent reactions. For example, in situ FTIR could be used to monitor the consumption of starting materials and the formation of the amide bond during a coupling reaction. This would provide valuable information about the reaction rate and the influence of different catalysts and reaction conditions.
Furthermore, advanced techniques like in situ nuclear magnetic resonance (NMR) spectroscopy could provide detailed structural information about transient intermediates. The study of the IR spectra of benzaldehyde (B42025) and its derivatives has revealed insights into intramolecular and intermolecular hydrogen bonding, which can be extended to the title compound. researchgate.net
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry offers a powerful platform for the design of novel molecules with specific, tailored properties. Density Functional Theory (DFT) calculations, for example, can be used to predict the geometric and electronic structures of molecules, as well as their reactivity.
For this compound and its congeners, DFT studies could be employed to investigate the influence of different substituents on the reactivity of the aldehyde and methoxyamide functional groups. nih.gov This could involve calculating parameters such as frontier molecular orbital energies (HOMO-LUMO gap), atomic charges, and electrostatic potential maps. researchgate.net Such studies have been successfully applied to other substituted benzaldehydes to understand their properties. researchgate.netrsc.org
This computational approach would enable the in silico screening of a large number of potential derivatives, allowing researchers to prioritize the synthesis of compounds with the most promising properties for specific applications. For instance, derivatives could be designed to have increased electrophilicity at the aldehyde carbon for enhanced reactivity in nucleophilic addition reactions.
The following table provides examples of computational parameters that could be investigated for designed derivatives of this compound.
| Computational Parameter | Significance | Potential Application in Design |
| HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability | Designing derivatives with tailored electronic properties |
| Mulliken Atomic Charges | Indicates the electron distribution within the molecule | Predicting sites of nucleophilic and electrophilic attack |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and reactive sites | Identifying regions for non-covalent interactions |
| Bond Dissociation Energies | Predicts the strength of chemical bonds | Designing derivatives with specific bond lability |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, reproducibility, and scalability. numberanalytics.comresearchgate.netacs.org Future research on this compound should leverage these technologies to accelerate the discovery and development of new derivatives and applications.
Flow chemistry, where reactions are carried out in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.org This can lead to improved yields and selectivities, as well as enhanced safety, particularly for highly exothermic or hazardous reactions. The direct amidation of carboxylic acids in a continuous-flow system has been reported and could be a valuable technique for the synthesis of this compound. rsc.org
Automated synthesis platforms, which combine robotics with software for reaction planning and execution, can be used to rapidly synthesize and screen libraries of compounds. beilstein-journals.org By integrating flow chemistry with automated platforms, it would be possible to create a high-throughput system for the synthesis and evaluation of a wide range of this compound congeners. This would significantly accelerate the process of identifying compounds with desired properties.
Q & A
Q. Basic Research Focus
- NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Methoxy groups show distinct singlets at δ 3.3–3.5 ppm. Aromatic protons exhibit splitting patterns consistent with para-substitution (e.g., doublets at δ 7.5–8.0 ppm) .
- IR : Strong absorption at ~1700 cm⁻¹ confirms the carbonyl group (C=O stretch). A sharp peak at ~2820 cm⁻¹ corresponds to the methoxy C–H stretch .
- Mass Spectrometry : Molecular ion peaks at m/z [M+H]⁺ align with the molecular formula (e.g., C₉H₉NO₃, expected m/z 179.06) .
What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
Advanced Research Focus
Discrepancies often arise from solvent effects or unaccounted steric hindrance in computational models. For example, DFT calculations may predict nucleophilic attack at the carbonyl group, but experimental data might show preferential reactivity at the methoxy moiety due to solvation. To address this:
- Compare in silico (e.g., Gaussian, COSMO-RS) solvation models with experimental kinetic studies in varying solvents (polar vs. non-polar).
- Use Hammett plots to correlate substituent effects with reaction rates .
- Validate transition-state geometries via isotopic labeling or kinetic isotope effects (KIEs) .
How should researchers design experiments to investigate neuroprotective activity of derivatives against Parkinson’s disease targets?
Q. Advanced Research Focus
- In Vitro : Conduct MAO-B inhibition assays using recombinant enzymes (IC₅₀ determination via fluorometric methods). Compare with reference inhibitors (e.g., selegiline) .
- In Vivo : Use 6-OHDA-induced Parkinsonian rodent models. Administer derivatives intraperitoneally (1–10 mg/kg) and assess dopamine levels via HPLC-ECD.
- SAR Studies : Modify the methoxyaminocarbonyl group to explore steric and electronic effects. For example, replace methoxy with ethoxy or trifluoromethoxy to evaluate lipophilicity impacts .
What methodologies assess the stability of this compound under storage?
Q. Basic Research Focus
- Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase).
- Thermal Analysis : Use TGA/DSC to identify decomposition temperatures. A sharp endothermic peak above 150°C indicates thermal instability .
- Light Sensitivity : Store samples in amber vials under UV light (254 nm) for 48 hours. Compare FT-IR spectra pre- and post-exposure to detect aldehyde oxidation .
How can regioselectivity be optimized in substitution reactions of this compound?
Q. Advanced Research Focus
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the para position to direct nucleophiles to the meta-aldehyde site.
- Catalysis : Use Pd(0) catalysts for Suzuki-Miyaura couplings, which favor aryl boronic acid addition to the aldehyde over methoxy groups .
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states for carbonyl reactions, while non-polar solvents (toluene) favor methoxy-directed substitutions .
What protocols ensure reproducibility in scaled-up synthesis?
Q. Advanced Research Focus
- Process Controls : Use automated reactors (e.g., ChemSpeed) for precise temperature (±0.5°C) and stirring rate (500–1000 rpm) regulation.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time.
- Purification : Replace column chromatography with recrystallization (ethanol/water system) for >1 kg batches. Yield reproducibility improves to ±2% when moisture is controlled below 50 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
